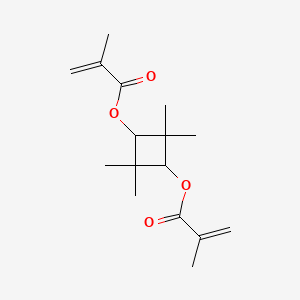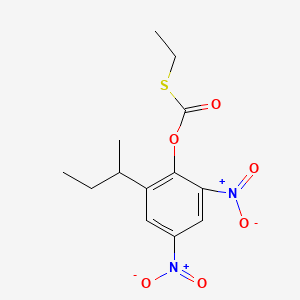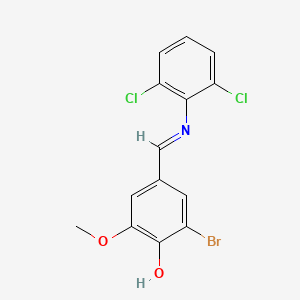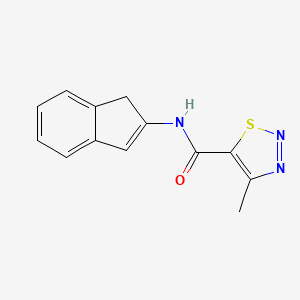
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that features an indene moiety fused with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 1H-indene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the intermediate 1H-inden-2-yl-thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiadiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as thiols.
Substitution: Substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-indol-2-yl)-4-methylthiadiazole-5-carboxamide
- N-(1H-inden-2-yl)-4-methylthiadiazole-5-sulfonamide
- N-(1H-inden-2-yl)-4-methylthiadiazole-5-thioamide
Uniqueness
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of the indene and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-(1H-inden-2-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-8-12(18-16-15-8)13(17)14-11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3,(H,14,17) |
Clave InChI |
PEGGRBZNXBIZJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN=N1)C(=O)NC2=CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


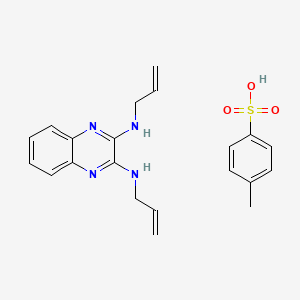
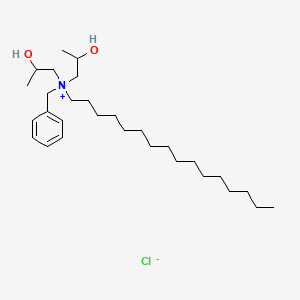
![Pyridinium, 3-carboxy-1-[2-hydroxy-3-[4-(hydroxysulfomethyl)phenoxy]propyl]-, inner salt, monosodium salt](/img/structure/B13766532.png)
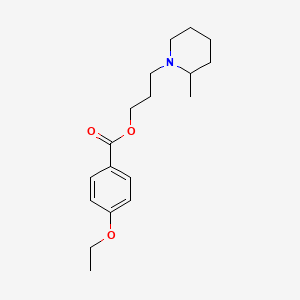
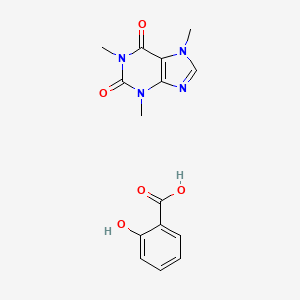
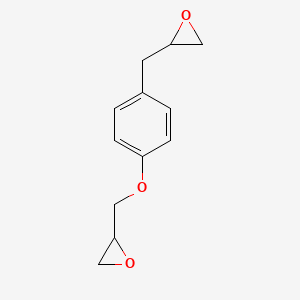
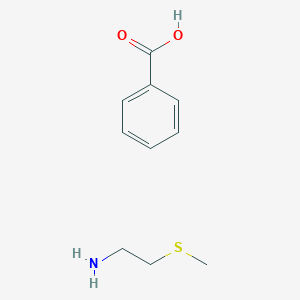
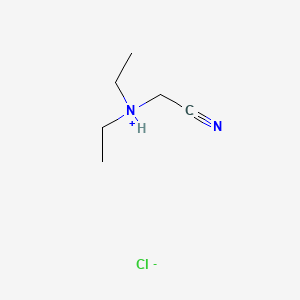
![2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)](/img/structure/B13766589.png)
![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)
